molecular formula C17H22O7 B1252194 [(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

Cat. No. B1252194
M. Wt: 338.4 g/mol
InChI Key: ADFIQZBYNGPCGY-FWTUUSPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyldeoxynivalenol is a trichothecene mycotoxin that is deoxynivalenol acetylated on the oxygen at C-3. A skin and eye irritant, along with its 15-acetyl regioisomer and its parent deoxynivalenol it is considered among the most commonly and widely distributed cereal contaminants. It has a role as an epitope and a mycotoxin. It derives from a deoxynivalenol.

Scientific Research Applications

Optical Resolution and Catalyst Systems

Kraft and Gallo (2004) explored the optical resolution of related woody-ambery odorants, specifically focusing on the synthesis of (-)-(9R,10S)-10-acetyl-9,10-dimethylbicyclo[6.4.0]dodec-1(8)-ene. They utilized Wilkinson's catalyst in their synthesis, although attempts to induce optical activity with chiral rhodium(I) catalysts were not successful. This study highlights the complexity involved in the synthesis of similar spirocyclic compounds and the challenges in achieving optical purity (Kraft & Gallo, 2004).

Synthesis of Analogous Compounds

In a study by Iusupov et al. (2022), a similar compound, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, was synthesized. This work emphasizes the synthesis process and the structural features of such compounds, providing insights into the methodologies that could be relevant for synthesizing the compound (Iusupov et al., 2022).

properties

Product Name

[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12R)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17-/m1/s1

InChI Key

ADFIQZBYNGPCGY-FWTUUSPJSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@]34CO4)O2)OC(=O)C)C)CO

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO

Pictograms

Acute Toxic

synonyms

3-acetyldeoxynivalenol
acetylDON

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 5
[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 6
[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

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